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Introduction
Lometrexol disodium (DDATHF) is an antifolate antimetabolite that acts as a potent and

specific inhibitor of glycinamide ribonucleotide formyltransferase (GARFT), a key enzyme in the

de novo purine biosynthesis pathway.[1][2] By blocking this pathway, lometrexol depletes

intracellular purine pools, leading to cell cycle arrest and apoptosis in rapidly proliferating

cancer cells.[1] While early clinical development was hindered by toxicity, the co-administration

of folic acid has been shown to significantly mitigate these adverse effects.[2][3] This has

renewed interest in lometrexol, particularly in combination with other chemotherapeutic agents,

to enhance anti-tumor efficacy.

This document provides detailed application notes and protocols for the use of lometrexol
disodium in combination with two commonly used chemotherapeutics: 5-fluorouracil (5-FU)

and cisplatin.

Lometrexol Disodium: Mechanism of Action
Lometrexol targets the de novo purine synthesis pathway, which is essential for the production

of adenosine and guanosine, the building blocks of DNA and RNA. Specifically, lometrexol

inhibits GARFT, which catalyzes the formylation of glycinamide ribonucleotide (GAR) to
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formylglycinamide ribonucleotide (FGAR). This inhibition leads to a depletion of purine

nucleotides, disrupting DNA and RNA synthesis and ultimately causing cell death.
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Figure 1: Mechanism of action of Lometrexol.

Lometrexol in Combination with 5-Fluorouracil (5-
FU)
The combination of lometrexol and 5-FU has shown synergistic anti-tumor activity in preclinical

models. The rationale for this combination is based on the sequential inhibition of different

pathways involved in nucleotide synthesis. Lometrexol's inhibition of de novo purine synthesis

leads to an accumulation of 5-phosphoribosyl-1-pyrophosphate (PRPP), which in turn

enhances the conversion of 5-FU to its active cytotoxic metabolites.

Preclinical Efficacy
Model Treatment

Dose and

Schedule
Outcome Reference

Colon 38 tumor-

bearing mice

Lometrexol + 5-

FU

Lometrexol (25-

50 mg/kg)

administered 4 or

8 hours prior to

5-FU (85 mg/kg,

weekly)

Significantly

increased

antitumor activity

compared to 5-

FU alone

Clinical Data
While extensive clinical trial data for the lometrexol and 5-FU combination is limited, Phase I

studies of sequential methotrexate (another antifolate) and 5-FU have demonstrated clinical

activity in colorectal cancer.

Experimental Protocols
In Vitro Cytotoxicity Assay (Sequential Dosing)

This protocol is designed to assess the synergistic cytotoxicity of lometrexol and 5-FU when

administered sequentially to colon cancer cell lines.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b12397558?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12397558?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Seed cells in 96-well plates
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Incubate for 4h
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Read absorbance at 570 nm

Click to download full resolution via product page

Figure 2: Workflow for in vitro sequential cytotoxicity assay.
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Materials:

Colon cancer cell lines (e.g., HT-29, HCT-116)

Lometrexol disodium

5-Fluorouracil

Complete cell culture medium

96-well plates

MTT reagent (5 mg/mL in PBS)

Solubilization buffer (e.g., DMSO or 10% SDS in 0.01M HCl)

Microplate reader

Procedure:

Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

Prepare serial dilutions of lometrexol in culture medium.

Remove the medium and add the lometrexol dilutions to the wells. Include a vehicle control.

Incubate for 4 to 8 hours.

Prepare serial dilutions of 5-FU in culture medium.

Add the 5-FU dilutions to the wells already containing lometrexol.

Incubate for an additional 72 hours.

Add 10 µL of MTT reagent to each well and incubate for 4 hours.

Remove the medium and add 100 µL of solubilization buffer to each well.

Read the absorbance at 570 nm using a microplate reader.
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Calculate cell viability and determine the IC50 values for each drug alone and in

combination. Analyze for synergy using the Combination Index (CI) method.

In Vivo Xenograft Model (Sequential Therapy)

This protocol outlines a study to evaluate the in vivo efficacy of sequential lometrexol and 5-FU

administration in a mouse xenograft model of colon cancer.

Implant colon cancer cells
subcutaneously in mice

Allow tumors to reach
~100-150 mm³

Randomize mice into
treatment groups

Administer treatment weekly:
1. Lometrexol (i.p.)

2. 4-8h later, 5-FU (i.p.)

Monitor tumor volume
and body weight

Repeat weekly

Euthanize and analyze tumors
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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